molecular formula C7H14N2 B11771571 (R)-1-(Pyrrolidin-3-yl)cyclopropanamine

(R)-1-(Pyrrolidin-3-yl)cyclopropanamine

Cat. No.: B11771571
M. Wt: 126.20 g/mol
InChI Key: LVDQCHMWCCBEMR-ZCFIWIBFSA-N
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Description

®-1-(Pyrrolidin-3-yl)cyclopropanamine is a chiral amine compound featuring a cyclopropane ring attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyrrolidin-3-yl)cyclopropanamine typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Pyrrolidine Formation: The pyrrolidine ring is formed via a cyclization reaction, which can be achieved through various methods, including reductive amination or nucleophilic substitution.

    Chiral Resolution: The enantiomeric purity of the compound is ensured through chiral resolution techniques, such as chromatography or crystallization.

Industrial Production Methods

Industrial production of ®-1-(Pyrrolidin-3-yl)cyclopropanamine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyrrolidin-3-yl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropane or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-1-(Pyrrolidin-3-yl)cyclopropanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(Pyrrolidin-3-yl)cyclopropanamine involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can modulate gene expression and affect cellular processes related to cancer and neurological disorders . The inhibition of LSD1 leads to changes in histone methylation, thereby influencing chromatin structure and gene transcription.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Pyrrolidin-3-yl)cyclopropanamine: The enantiomer of the compound with different biological activities.

    Cyclopropylamine derivatives: Compounds with similar cyclopropane structures but varying substituents on the amine group.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different functional groups attached.

Uniqueness

®-1-(Pyrrolidin-3-yl)cyclopropanamine is unique due to its specific chiral configuration and the presence of both cyclopropane and pyrrolidine rings. This combination imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

1-[(3R)-pyrrolidin-3-yl]cyclopropan-1-amine

InChI

InChI=1S/C7H14N2/c8-7(2-3-7)6-1-4-9-5-6/h6,9H,1-5,8H2/t6-/m1/s1

InChI Key

LVDQCHMWCCBEMR-ZCFIWIBFSA-N

Isomeric SMILES

C1CNC[C@@H]1C2(CC2)N

Canonical SMILES

C1CNCC1C2(CC2)N

Origin of Product

United States

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